molecular formula C4H3Cl3N2O2 B15195611 N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide CAS No. 63979-42-0

N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide

Cat. No.: B15195611
CAS No.: 63979-42-0
M. Wt: 217.43 g/mol
InChI Key: XDRPZJKGCIPXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide is a chemical compound known for its unique structure and reactivity. This compound contains an aminocarbonyl group attached to a trichlorinated propenamide backbone, making it a valuable intermediate in various chemical syntheses. Its distinct chemical properties have garnered interest in multiple fields, including organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide typically involves the reaction of 2,3,3-trichloroacrylonitrile with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters allows for efficient large-scale production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the trichlorinated propenamide to less chlorinated or dechlorinated products.

    Substitution: The trichlorinated propenamide moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Scientific Research Applications

N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and as an intermediate in the preparation of various functionalized compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive nature.

    Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This reactivity is attributed to the presence of the trichlorinated propenamide moiety, which acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • N-(Aminocarbonyl)-2,3-dichloro-2-propenamide
  • N-(Aminocarbonyl)-2,3,3-trifluoro-2-propenamide
  • N-(Aminocarbonyl)-2,3,3-tribromo-2-propenamide

Uniqueness

N-(Aminocarbonyl)-2,3,3-trichloro-2-propenamide is unique due to its specific trichlorinated structure, which imparts distinct reactivity and stability compared to its analogs. The presence of three chlorine atoms enhances its electrophilic nature, making it a versatile intermediate for various chemical transformations. Additionally, its stability under different reaction conditions makes it a valuable compound for industrial applications.

Properties

CAS No.

63979-42-0

Molecular Formula

C4H3Cl3N2O2

Molecular Weight

217.43 g/mol

IUPAC Name

N-carbamoyl-2,3,3-trichloroprop-2-enamide

InChI

InChI=1S/C4H3Cl3N2O2/c5-1(2(6)7)3(10)9-4(8)11/h(H3,8,9,10,11)

InChI Key

XDRPZJKGCIPXFO-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)(C(=O)NC(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.